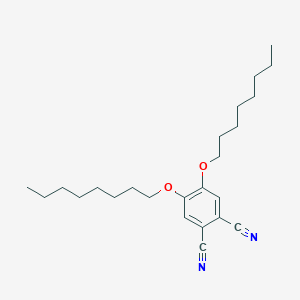

4,5-Dioctyloxy-1,2-benzenedicarbonitrile

Description

The exact mass of the compound 4,5-Dioctyloxy-1,2-benzenedicarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Dioctyloxy-1,2-benzenedicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dioctyloxy-1,2-benzenedicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4,5-dioctoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O2/c1-3-5-7-9-11-13-15-27-23-17-21(19-25)22(20-26)18-24(23)28-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVVHLRGCJLWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401628 | |

| Record name | 4,5-Dioctyloxy-1,2-benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118132-11-9 | |

| Record name | 4,5-Dioctyloxy-1,2-benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dioctyloxy-1,2-benzenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Solubility Profiling and Solvent Engineering for 4,5-Dioctyloxy-1,2-benzenedicarbonitrile

Executive Summary

This technical guide provides a rigorous analysis of the solubility characteristics of 4,5-Dioctyloxy-1,2-benzenedicarbonitrile (CAS: 118132-11-9), a critical precursor in the synthesis of soluble, liquid-crystalline phthalocyanines.

Unlike simple aromatic nitriles, this molecule exhibits a "Janus-faced" solubility profile due to the competition between its rigid, polar phthalonitrile core and its two flexible, lipophilic octyloxy chains. Understanding this duality is essential for:

-

Purification: Avoiding "oiling out" during recrystallization.

-

Synthesis: Selecting reaction media that maintain solubility at high temperatures (cyclotetramerization) without causing precipitation of oligomers.

Molecular Architecture & Solubility Physics

To master the solubility of this compound, one must understand the intermolecular forces at play. We are not merely dissolving a solid; we are overcoming the crystal lattice energy defined by two distinct domains.

The Structural Conflict

-

The Core (Polar/Rigid): The 1,2-dicyanobenzene moiety is highly polar and planar. It drives strong

- -

The Tails (Non-Polar/Flexible): The two

chains introduce significant steric bulk and entropy. They disrupt the efficient packing of the aromatic cores, lowering the melting point (approx. 106–108 °C) and enhancing solubility in non-polar media.

The Scientist’s Insight: The octyl chains are the "solubilizing handles." In solvents like Dichloromethane (DCM), the chains extend into the solvent, pulling the core into solution. In polar protic solvents like cold ethanol, the hydrophobic effect forces the chains to aggregate, leading to precipitation.

Empirical Solubility Profile

The following data categorizes solvent interactions based on experimental observation and Hansen Solubility Parameter (HSP) theory.

Table 1: Solubility Classification at Ambient Pressure

| Solvent Class | Specific Solvents | Solubility Status (25°C) | Solubility Status (Boiling) | Application Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Excellent | Primary solvent for transfers and chromatography. |

| Aromatic | Toluene, Benzene, Xylene | Good | Excellent | Ideal for high-temp reactions; prevents early precipitation. |

| Polar Aprotic | THF, DMF, DMSO | Good | Excellent | Good for nucleophilic substitution reactions; DMF/DMSO difficult to remove. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Poor (<5 mg/mL) | Moderate | The Gold Standard for Recrystallization. |

| Aliphatic | Hexane, Pentane, Heptane | Low/Variable | Moderate | Used as an anti-solvent to crash out the product from DCM. |

| Reaction Media | 1-Pentanol, 1-Hexanol, Quinoline | Moderate | High | Required for cyclotetramerization (phthalocyanine formation). |

Experimental Protocols

Protocol A: Purification via Recrystallization

Critical Warning: The long octyl chains make this compound prone to "oiling out" (forming a second liquid phase) rather than crystallizing if the temperature drops too fast or if the solvent is too polar.

Objective: Obtain >99% purity white/pale yellow needles.

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (EtOH) or Methanol (MeOH) .

-

Scientist's Note: Pure EtOH is often safer. If the solid is stubborn, use a mixture of EtOH:DCM (9:1) . The small amount of DCM helps break the crystal lattice initially.

-

-

Heating: Heat to reflux (approx. 78°C for EtOH) with stirring until the solution is clear.

-

Check: If insoluble particles remain (likely inorganic salts from synthesis), perform a hot filtration.

-

-

Cooling (The Critical Step):

-

Remove from heat and let cool to room temperature slowly on a cork ring. Do not use an ice bath yet.

-

Observation: If oil droplets form, reheat and add a small amount of additional EtOH (to dilute) or a drop of DCM (to solubilize the oil).

-

Once crystals appear at room temperature, move to a refrigerator (4°C) for 2 hours.

-

-

Harvesting: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol.

-

Drying: Vacuum dry at 40°C for 6 hours. The octyl chains can trap solvent molecules; ensure thorough drying to prevent mass errors in subsequent stoichiometry.

Protocol B: Gravimetric Solubility Determination

Use this protocol if precise quantitative data (mg/mL) is required for a specific solvent batch.

-

Saturation: Add excess solid to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Sonicate for 10 minutes, then stir at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (rotary evaporator or nitrogen stream) and dry the residue to constant weight.

-

Calculation:

Application Context: Phthalocyanine Synthesis[1][2][3][4]

The solubility of 4,5-dioctyloxy-1,2-benzenedicarbonitrile dictates the success of the subsequent cyclotetramerization.

-

The Problem: If the solvent is too poor, the intermediate species precipitate before the ring closes, leading to low yields.

-

The Solution: Use 1-Pentanol or 1-Hexanol with a strong base (DBU).

-

Mechanism: These high-boiling alcohols (138°C+) allow the reaction to proceed at high thermal energy, ensuring the octyl chains remain fully solvated and dynamic, permitting the four nitrile units to find each other and cyclize.

-

Visualizations

Figure 1: Solubility Decision Matrix

This logic flow guides the researcher in selecting the correct solvent based on the operational goal.

Caption: Decision matrix for solvent selection based on experimental intent (Purification vs. Synthesis vs. Analysis).

Figure 2: Recrystallization Workflow (Anti-Oiling Strategy)

Caption: Step-by-step logic to prevent "oiling out" during the recrystallization of long-chain phthalonitriles.

References

-

Sigma-Aldrich. 4,5-Dioctyloxy-1,2-benzenedicarbonitrile Product Sheet. CAS 118132-11-9.[1][2][3]

-

PubChem. 4,5-Dioctyloxy-1,2-benzenedicarbonitrile Compound Summary. National Library of Medicine.

- McKeown, N. B. (1998). Phthalocyanine Materials: Synthesis, Structure and Function. Cambridge University Press. (Foundational text on phthalocyanine solubility and synthesis).

- Wöhrle, D., et al. (1993). "Synthesis of liquid crystalline phthalocyanines." Makromolekulare Chemie. (Establishes the use of long alkyl chains for solubility).

Sources

4,5-Dioctyloxy-1,2-benzenedicarbonitrile: Molecular Engineering of Discotic Liquid Crystals

Topic: 4,5-Dioctyloxy-1,2-benzenedicarbonitrile as a precursor for liquid crystals Content Type: In-depth Technical Guide Audience: Researchers, scientists, and materials engineers.

Executive Summary: The Discotic Core

In the realm of organic electronics and supramolecular chemistry, 4,5-dioctyloxy-1,2-benzenedicarbonitrile (also known as 4,5-dioctyloxyphthalonitrile) serves as a critical linchpin. It is the primary building block for the synthesis of 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanines , a class of materials that exhibit robust Discotic Hexagonal Columnar (Col_h) mesophases.

Unlike rod-like (calamitic) liquid crystals used in displays, these disc-like molecules stack into conductive columns, enabling one-dimensional charge transport. This guide details the rigorous synthesis of the precursor, its conversion into the liquid crystalline core, and the validation of its mesomorphic properties.

Molecular Architecture & Rationale

The selection of the octyloxy (

-

Solubility: Unsubstituted phthalocyanines are notoriously insoluble. The eight octyl chains provide sufficient entropy to solubilize the rigid aromatic core in common organic solvents (

, Toluene), facilitating solution-processing (spin-coating). -

Mesophase Stability: The ratio of the flexible periphery (alkyl chains) to the rigid core (phthalocyanine) dictates the liquid crystalline phase. Octyl chains are optimal for stabilizing the Col_h phase over a wide temperature range, often including room temperature.

-

Intracolumnar Overlap: The electron-donating alkoxy groups increase the electron density of the aromatic core, enhancing

stacking interactions essential for charge carrier mobility (

Part I: Synthesis of the Precursor

Compound: 4,5-Dioctyloxy-1,2-benzenedicarbonitrile CAS: 118132-11-9

While historical routes utilize catechol alkylation followed by bromination and Rosenmund-von Braun cyanation, modern laboratory efficiency favors the Nucleophilic Aromatic Substitution (

Reaction Scheme (DOT Visualization)

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the dialkoxy precursor.

Detailed Protocol

Reagents:

-

4,5-Dichlorophthalonitrile (1.0 eq)

-

1-Octanol (2.5 eq)

-

Potassium Carbonate (

), anhydrous, finely ground (3.0 eq) -

Solvent: Dry DMF (Dimethylformamide) or DMSO.

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add 4,5-dichlorophthalonitrile (e.g., 5.0 g) and anhydrous

(10.5 g). Purge with -

Solvation: Inject dry DMF (50 mL) and 1-Octanol (10 mL) via syringe.

-

Reaction: Heat the mixture to 90°C under inert atmosphere. Monitor via TLC (Silica, DCM/Hexane 1:1). The starting material (

) will disappear, replaced by the mono-substituted intermediate and finally the di-substituted product (-

Critical Insight: The second substitution is slower than the first because the introduced alkoxy group is electron-donating, deactivating the ring toward further nucleophilic attack. Ensure reaction time is sufficient (typically 24-48 hours).

-

-

Workup: Cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid. Recrystallize from Ethanol or Methanol to remove excess octanol and mono-substituted byproducts.

-

Yield: Expected yield is 65-80%. Melting Point: 106-108°C .

Part II: Cyclotetramerization to the Liquid Crystal

Target: 2,3,9,10,16,17,23,24-Octakis(octyloxy)phthalocyanine (

The conversion of the dinitrile precursor into the phthalocyanine macrocycle requires a template reaction. For liquid crystal applications, both the metal-free (

Synthesis Workflow (DOT Visualization)

Figure 2: Cyclotetramerization route via Lithium Pentoxide templating.

Protocol (Metal-Free )

-

Lithium Pentoxide Prep: Dissolve Lithium metal (10 eq relative to Pc) in dry 1-pentanol at 80°C until evolution of

ceases. -

Addition: Add 4,5-dioctyloxyphthalonitrile (1.0 g).

-

Cyclization: Reflux the mixture (approx. 138°C) for 12 hours. The solution will turn dark green/blue.

-

Workup: Cool and add Acetic Acid (excess) to protonate the dilithium intermediate (

). -

Precipitation: Pour into Methanol. Filter the dark blue solid.

-

Purification (Crucial for LCs): Column chromatography (Silica, Toluene/THF) followed by multiple reprecipitations from Chloroform/Methanol.

-

Note: High purity is required for sharp phase transitions. Impurities act as defects in the columnar stacking.

-

Part III: Characterization & Phase Behavior

The defining feature of this material is its mesomorphism. The octyloxy chains drive the formation of a Discotic Hexagonal Columnar (

Phase Transition Logic

Figure 3: Thermotropic phase transitions of Octakis(octyloxy)phthalocyanine.

Quantitative Data (Typical Values)

The following table summarizes the thermal properties of the resulting phthalocyanine. Note that transition temperatures can vary slightly based on purity and metal center.

| Parameter | Value / Observation | Method of Verification |

| Phase Sequence | DSC (Differential Scanning Calorimetry) | |

| Transition Temp ( | ~96°C | DSC (Endothermic Peak) |

| Clearing Point ( | > 300°C (Often decomposes before clearing) | POM (Polarized Optical Microscopy) |

| Texture | Focal Conic / Fan-shaped texture | POM (Crossed Polarizers) |

| Inter-columnar Distance | ~22-24 Å | XRD (Low angle peaks) |

| Intra-columnar Stacking | ~3.4-3.6 Å | XRD (Wide angle peak) |

Structural Validation

-

1H NMR (

): Look for the broad aromatic peaks (due to aggregation) and distinct multiplets for the -

UV-Vis: Typical Q-band at ~700 nm and Soret band at ~330 nm. Aggregation is indicated by blue-shifting of the Q-band.

References

-

Synthesis of Phthalocyanine Precursors: Wöhrle, D., Eskes, M., Shigehara, K., & Yamada, A. (1993). A Simple Synthesis of 4,5-Disubstituted 1,2-Dicyanobenzenes and 2,3,9,10,16,17,23,24-Octasubstituted Phthalocyanines. Synthesis, 1993(02), 194-196.

- Mesomorphic Properties: Cook, M. J. (1994). Discotic Liquid Crystals and Related Materials.

-

Detailed Characterization (OcOPc): Yoneda, R., et al. (2022). Multilayer Deposition of Octakis(octyloxy) Phthalocyanine Observed by Scanning Tunneling Microscopy. e-Journal of Surface Science and Nanotechnology, 20(3), 145-149.

- General Alkoxy-Pc Protocols: McKeown, N. B. (1998). Phthalocyanine Materials: Synthesis, Structure and Function. Cambridge University Press.

-

Phase Behavior Data: Swart, G., Fourie, E., & Swarts, J. C. (2022). Octakis(dodecyl)phthalocyanines: Influence of Peripheral versus Non-Peripheral Substitution. Molecules, 27, 1529.

Application Note: A Comprehensive Guide to the Synthesis of 4,5-Dioctyloxy-1,2-benzenedicarbonitrile from Catechol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 4,5-Dioctyloxy-1,2-benzenedicarbonitrile, a key precursor for functional materials such as phthalocyanines. The synthetic strategy involves a two-stage process beginning with catechol as the foundational starting material. The initial stage involves the conversion of catechol to the crucial intermediate, 4,5-dihydroxy-1,2-benzenedicarbonitrile[1]. The second, and primary focus of this guide, is the detailed protocol for the subsequent dialkylation of this intermediate via the Williamson ether synthesis to yield the final target molecule. This application note emphasizes the underlying chemical principles, provides a robust, step-by-step experimental procedure, and includes critical insights for reaction optimization and safety.

Introduction and Synthetic Strategy

4,5-Dialkoxy-substituted phthalonitriles are highly valuable building blocks in materials science and medicinal chemistry. Their electron-rich aromatic core and peripheral alkoxy chains make them ideal precursors for the synthesis of soluble and processable phthalocyanines, which have applications in nonlinear optics, chemical sensing, and photodynamic therapy[2]. The target molecule, 4,5-Dioctyloxy-1,2-benzenedicarbonitrile (also known as 4,5-Dioctyloxyphthalonitrile)[3], incorporates long octyloxy chains to enhance solubility in organic solvents, a critical property for material fabrication and characterization.

The synthesis commences from the readily available starting material, catechol (pyrocatechol). The overall synthetic pathway is logically divided into two primary transformations, as depicted in the workflow below.

Figure 1: Overall synthetic workflow.

This guide will focus principally on the second stage: the efficient conversion of 4,5-dihydroxy-1,2-benzenedicarbonitrile to the desired product through a robust and scalable Williamson ether synthesis protocol.

Core Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[4] In this protocol, it is employed to alkylate the two phenolic hydroxyl groups of the phthalonitrile intermediate.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

-

Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl groups of the 4,5-dihydroxy-1,2-benzenedicarbonitrile to form a more nucleophilic phenoxide intermediate.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromooctane. This attack occurs from the backside relative to the bromine leaving group.

-

Displacement: The carbon-oxygen bond forms concurrently with the cleavage of the carbon-bromine bond, displacing the bromide ion and forming the desired ether linkage.[4] This process occurs twice to yield the final disubstituted product.

Figure 2: Simplified mechanism of the Williamson ether synthesis.

Primary alkyl halides, like 1-bromooctane, are ideal for this reaction as they minimize the competing elimination side reactions that can occur with secondary or tertiary halides.[4][5]

Experimental Protocol

This protocol details the synthesis of 4,5-Dioctyloxy-1,2-benzenedicarbonitrile from its dihydroxy precursor.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4,5-Dihydroxy-1,2-benzenedicarbonitrile | 160.12 | 10.0 | 1.60 g | Starting Material |

| 1-Bromooctane | 193.13 | 25.0 | 4.83 g (4.2 mL) | Alkylating Agent |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 30.0 | 4.15 g | Base |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 50 mL | Solvent |

| Ethyl Acetate | 88.11 | - | ~200 mL | Extraction Solvent |

| Brine (Saturated NaCl solution) | - | - | ~100 mL | Washing Agent |

| Deionized Water | 18.02 | - | ~200 mL | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4,5-dihydroxy-1,2-benzenedicarbonitrile (1.60 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (50 mL) to the flask. Begin stirring the suspension. Using a syringe, add 1-bromooctane (4.2 mL, 25.0 mmol) to the mixture. A slight excess of the alkylating agent ensures complete reaction of both hydroxyl groups.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C using an oil bath and maintain vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is typically complete within 12-24 hours.

-

Workup - Quenching and Extraction: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water. Extract the aqueous phase three times with ethyl acetate (3 x 75 mL).

-

Workup - Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 100 mL). The washing steps are crucial to remove residual DMF and inorganic salts.

-

Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from ethanol or isopropanol. If necessary, column chromatography on silica gel can be performed to achieve higher purity.

-

Characterization: The final product, 4,5-Dioctyloxy-1,2-benzenedicarbonitrile, should be characterized to confirm its identity and purity. The expected melting point is approximately 106-108 °C.[6] Analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed.

Scientific Rationale and Field Insights

-

Choice of Base: Anhydrous potassium carbonate is the base of choice for this synthesis. It is strong enough to deprotonate the phenols but mild enough to avoid side reactions with the nitrile groups or the solvent. Its insolubility in the reaction medium can lead to a heterogenous reaction, but vigorous stirring and elevated temperatures ensure a sufficient reaction rate.

-

Choice of Solvent: Anhydrous DMF is an excellent solvent for this SN2 reaction. As a polar aprotic solvent, it effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively "bare," enhancing its nucleophilicity and accelerating the reaction. Its high boiling point (153 °C) allows for a wide operational temperature range.

-

Reaction Stoichiometry: A slight excess (2.5 to 3.0 equivalents) of both the base and the alkylating agent relative to the dihydroxy precursor is used to drive the reaction to completion and ensure the dialkylation product is favored over the monoalkylation byproduct.

-

Inert Atmosphere: The use of a nitrogen atmosphere is good laboratory practice to prevent potential oxidative side reactions at elevated temperatures, ensuring a cleaner reaction profile and higher yield of the desired product.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All operations should be conducted in a well-ventilated fume hood.

-

Reagent Hazards:

-

N,N-Dimethylformamide (DMF): Is a skin and eye irritant and is considered a reproductive toxin. Avoid inhalation and skin contact.

-

1-Bromooctane: Is a skin and eye irritant. Handle with care.

-

Potassium Carbonate: Can cause irritation upon contact with skin or eyes.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

de la Torre, G., Claessens, C. G., & Torres, T. (2004). Phthalocyanines: from single-molecule magnets to molecular electronics. European Journal of Organic Chemistry, 2004(14), 2835-2847. URL: [Link]

-

Williamson Ether Synthesis. (n.d.). LibreTexts Chemistry. URL: [Link]

-

Ashenhurst, J. (2023, October 24). Williamson Ether Synthesis. Master Organic Chemistry. URL: [Link]

-

Homework.Study.com. (n.d.). The Williamson Ether Synthesis follows route. URL: [Link]

-

Wikipedia contributors. (2024, January 21). Williamson ether synthesis. Wikipedia. URL: [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. URL: [Link]

-

Wikipedia contributors. (2023, December 2). Cyanation. Wikipedia. URL: [Link]

-

Liu, Y., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(5), 1088. URL: [Link]

- Google Patents. (2011). CN101935292A - Technique for synthesizing phthalonitrile.

-

Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Organic Syntheses Procedure. URL: [Link]

-

ResearchGate. (n.d.). Synthesis of 4,5-dihydroxyphthalonitrile. Request PDF. URL: [Link]

-

Daugulis, O., et al. (2012). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Angewandte Chemie International Edition, 51(4), 1026-1029. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. 4,5-Dioctyloxy-1,2-benzenedicarbonitrile | CAS 118132-11-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4,5-DIOCTYLOXY-1,2-BENZENEDICARBONITRILE CAS#: 118132-11-9 [amp.chemicalbook.com]

Application Note & Protocol: Synthesis of Octakis(octyloxy)phthalocyanines from 4,5-Dioctyloxy-1,2-benzenedicarbonitrile

Abstract: This document provides a comprehensive guide for the synthesis of metallated and metal-free 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanines (Pcs) via the cyclotetramerization of 4,5-dioctyloxy-1,2-benzenedicarbonitrile. We delve into the mechanistic rationale behind reagent selection and reaction conditions, offering detailed, step-by-step protocols for the preparation of Zinc(II) and metal-free phthalocyanine derivatives. This guide is intended for researchers in materials science, medicinal chemistry, and drug development, providing a robust framework for obtaining these highly soluble and functional macrocycles.

Foundational Principles: The Cyclotetramerization Pathway

The synthesis of phthalocyanines from phthalonitrile precursors is a cornerstone of macrocyclic chemistry. The core transformation involves the cyclic condensation of four substituted phthalonitrile units to form a large, 18-π electron aromatic system structurally analogous to natural porphyrins.[1][2] The long octyloxy chains attached at the peripheral 4,5-positions of each benzene ring are crucial; they dramatically enhance the solubility of the final phthalocyanine product in common organic solvents, which is a significant limitation for unsubstituted Pcs.[3][4] This enhanced solubility simplifies purification by standard chromatographic techniques and facilitates processing for various applications.

The reaction can be directed toward two primary products: a metal-free phthalocyanine (H₂Pc) or a metallophthalocyanine (MPc).

-

Metal-Templated Synthesis: This is the most prevalent method for generating metallophthalocyanines.[5] A divalent metal salt, such as Zinc(II) acetate (Zn(OAc)₂), acts as a template. The metal ion coordinates to the nitrogen atoms of the nitrile groups, orienting the four precursor molecules in a favorable geometry for the intramolecular cyclization to proceed.

-

Metal-Free Synthesis: The formation of the metal-free macrocycle requires conditions that promote cyclization without a metal template. This is typically achieved by using a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a high-boiling alcohol.[6][7] The reaction can also be initiated by an in situ generated lithium alkoxide from the reaction of lithium metal with the alcohol solvent.[6]

The Critical Role of DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is frequently employed as more than just a catalyst. While it serves as a potent non-nucleophilic base to facilitate the condensation, it can also act as a coordinating axial ligand to the central metal ion, particularly zinc.[3][8][9] This coordination can sterically hinder π-π stacking and aggregation, further improving the solubility of the final product in organic solvents.[8][9]

Solvent and Temperature Considerations: The cyclotetramerization reaction requires significant thermal energy to overcome the activation barrier. Consequently, high-boiling point solvents are essential.[1] Alcohols like n-pentanol (b.p. ~138 °C) are commonly used as they can also serve as a proton source for the formation of the metal-free species. The reaction is typically performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation at elevated temperatures.

General Synthesis Workflow

The overall process, from starting material to purified product, follows a logical sequence of synthesis, isolation, and purification.

Caption: High-level experimental workflow for phthalocyanine synthesis.

Materials and Reagents

| Reagent | Formula | CAS No. | Recommended Purity |

| 4,5-Dioctyloxy-1,2-benzenedicarbonitrile | C₂₄H₃₆N₂O₂ | 155773-67-4 | >98% |

| Zinc(II) Acetate | Zn(CH₃COO)₂ | 557-34-6 | Anhydrous, >99% |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 6674-22-2 | >98% |

| n-Pentanol | C₅H₁₂O | 71-41-0 | Anhydrous, >99% |

| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | HPLC Grade |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | HPLC Grade |

| Hexane | C₆H₁₄ | 110-54-3 | HPLC Grade |

| Methanol | CH₃OH | 67-56-1 | ACS Grade |

| Silica Gel | SiO₂ | 7631-86-9 | 230-400 Mesh |

| Argon or Nitrogen Gas | Ar or N₂ | 7440-37-1 / 7727-37-9 | High Purity |

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. High-boiling solvents and DBU should be handled with care.

Protocol 1: Synthesis of Zinc(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine [ZnPc(OC₈H₁₇)₈]

Caption: Reaction scheme for Zinc(II) octakis(octyloxy)phthalocyanine.

-

Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet.

-

Reagent Charging: To the flask, add 4,5-dioctyloxy-1,2-benzenedicarbonitrile (2.00 g, 5.20 mmol, 4.0 eq) and anhydrous zinc(II) acetate (0.238 g, 1.30 mmol, 1.0 eq).

-

Solvent and Catalyst Addition: Add 20 mL of anhydrous n-pentanol, followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 1.0 mL, added dropwise). The DBU acts as both a base and a solubilizing ligand.[10]

-

Reaction Execution: Heat the mixture to reflux (oil bath temperature ~145-150 °C) with vigorous stirring under a positive pressure of inert gas. The solution will gradually turn a deep green color. Maintain reflux for 18-24 hours.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the dark green solution slowly into 200 mL of methanol with stirring. A green solid will precipitate.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid extensively with methanol until the filtrate is colorless to remove residual solvent, DBU, and unreacted starting materials.

-

Dry the crude green solid under vacuum.

-

-

Purification:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane (DCM) or tetrahydrofuran (THF) and load it onto the column.

-

Elute the column with a gradient solvent system. Start with pure hexane and gradually increase the polarity by adding DCM or THF (e.g., Hexane -> 10% DCM/Hexane -> 25% DCM/Hexane). The desired bright green fraction should be collected.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Dry the final product, a waxy green solid, under high vacuum.

-

Protocol 2: Synthesis of Metal-Free 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine [H₂Pc(OC₈H₁₇)₈]

-

Reaction Setup: Use the same setup as described in Protocol 1.

-

Reagent Charging: To the flask, add only 4,5-dioctyloxy-1,2-benzenedicarbonitrile (2.00 g, 5.20 mmol).

-

Solvent and Base Addition: Add 25 mL of anhydrous n-pentanol. Heat the mixture to ~100 °C to ensure the phthalonitrile is fully dissolved. Then, add DBU (approx. 1.5 mL) dropwise.[11]

-

Reaction Execution: Heat the mixture to reflux (~145-150 °C oil bath) and maintain for 20-24 hours under an inert atmosphere. The solution will develop a dark blue-green color.

-

Work-up and Isolation: The work-up procedure is identical to that described in Protocol 1. The resulting crude product will be a dark blue/purple solid.

-

Purification: The purification via column chromatography is also identical to Protocol 1. The main fraction for the metal-free species will typically have a distinct blue or blue-green color compared to the greener zinc analogue.

Summary of Reaction Parameters and Characterization Data

| Parameter | ZnPc(OC₈H₁₇)₈ | H₂Pc(OC₈H₁₇)₈ |

| Metal Source | Zn(OAc)₂ (0.25 eq) | None |

| Base/Catalyst | DBU | DBU |

| Solvent | n-Pentanol | n-Pentanol |

| Temperature | Reflux (~138 °C) | Reflux (~138 °C) |

| Time | 18 - 24 h | 20 - 24 h |

| Typical Yield | 40 - 60% | 30 - 50% |

| Appearance | Waxy Green Solid | Waxy Blue/Purple Solid |

| UV-Vis Q-Band (THF) | ~680 nm (single, sharp peak) | ~700 nm, ~670 nm (split peak due to lower symmetry) |

| Key IR Signal Loss | Disappearance of -C≡N stretch (~2230 cm⁻¹) | Disappearance of -C≡N stretch (~2230 cm⁻¹) |

Concluding Remarks

The protocols detailed herein provide a reliable and reproducible method for synthesizing highly soluble octakis(octyloxy)phthalocyanines. The choice between the metal-templated and metal-free synthesis pathways allows for the targeted production of materials with distinct photophysical and electronic properties. Successful purification via column chromatography is critical for obtaining high-purity samples suitable for advanced applications. The characterization data, particularly the distinct features in the UV-Vis Q-band, serve as a primary confirmation of successful macrocycle formation and metal incorporation (or lack thereof).

References

-

General reaction conditions scheme for the synthesis of phthalocyanines... - ResearchGate. Available at: [Link]

-

Phthalocyanines: Structure, Synthesis, Purification and Applications - DergiPark. Available at: [Link]

-

First evidence of formation of stable DBU Zn-phthalocyanine complexes: synthesis and characterization - World Scientific Publishing. Available at: [Link]

-

First evidence of formation of stable DBU Zn-phthalocyanine complexes: Synthesis and characterization | Request PDF - ResearchGate. Available at: [Link]

-

First evidence of formation of stable DBU Zn-phthalocyanine complexes: synthesis and characterization - World Scientific Publishing. Available at: [Link]

-

An Efficient Synthesis of Phthalocyanines Based on an Unprecedented Double-Addition of Oximes to Phthalonitriles | Journal of the American Chemical Society. Available at: [Link]

-

Syntheses and Functional Properties of Phthalocyanines - PMC - NIH. Available at: [Link]

-

Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01630G. Available at: [Link]

-

Structure of an octakis(octyloxy) substituted phthalocyanine transition... - ResearchGate. Available at: [Link]

-

Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC. Available at: [Link]

-

New Synthesis of ε-Form Nickel Phthalocyanine by Using DBU at Low Temperature | Chemistry Letters | Oxford Academic. Available at: [Link]

-

Synthesis and characterization of novel 4-nitro-2-(octyloxy)phenoxy substituted symmetrical and unsymmetrical Zn(II), Co(II) and Lu(III) phthalocyanines | Semantic Scholar. Available at: [Link]

-

Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC. Available at: [Link]

-

Regiospecific synthesis of tetrasubstituted phthalocyanines and their liquid crystalline order - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00076A. Available at: [Link]

-

The reaction pathways for preparation of metal-free phthalocyanine 2 and its complexes with magnesium 3 and zinc 4 - ResearchGate. Available at: [Link]

-

An efficient two-step synthesis of metal-free phthalocyanines using a Zn(II) template. Available at: [Link]

-

Scheme 1. The synthesis of the metal-free phthalocyanine (4). Reagents... - ResearchGate. Available at: [Link]

-

An efficient two-step synthesis of metal-free phthalocyanines using a Zn(ii) template - Chemical Communications (RSC Publishing). Available at: [Link]

-

A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - RSC Publishing. Available at: [Link]

-

A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - PMC. Available at: [Link]

-

Synthesis and Encapsulation of a New Zinc Phthalocyanine Photosensitizer into Polymeric Nanoparticles to Enhance Cell Uptake and Phototoxicity - MDPI. Available at: [Link]

-

Scheme 4: Synthesis of compound (B). | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

(PDF) Synthesis of Substituted Phthalocyanines - ResearchGate. Available at: [Link]

-

Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC. Available at: [Link]

-

Green synthesis and characterization of crystalline zinc phthalocyanine and cobalt phthalocyanine prisms by a simple solvothermal route - CrystEngComm (RSC Publishing). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. worldscientific.com [worldscientific.com]

- 4. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. worldscientific.com [worldscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

improving yield of 4,5-Dioctyloxy-1,2-benzenedicarbonitrile synthesis

Topic: Improving yield of 4,5-Dioctyloxy-1,2-benzenedicarbonitrile synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Current Status: ● Operational Agent: Senior Application Scientist Dr. H. Chen Subject: Optimization of 4,5-Dioctyloxy-1,2-benzenedicarbonitrile (CAS: 118132-11-9)

Overview

Welcome to the technical support hub for 4,5-Dioctyloxy-1,2-benzenedicarbonitrile . This intermediate is a critical precursor for soluble phthalocyanines and liquid crystals. The synthesis typically involves a Nucleophilic Aromatic Substitution (

This guide moves beyond basic recipes to address the mechanistic bottlenecks of the reaction.

Part 1: The Optimized Protocol (SOP-PN-08)

Standard Operating Procedure for High-Yield Synthesis (>85%)

Reaction Scheme: The transformation requires the displacement of two chloride ions by octyloxide nucleophiles. The reaction is stepwise; the second displacement is kinetically slower due to the electron-donating effect of the first alkoxy group, which deactivates the ring toward further nucleophilic attack.

Figure 1: Reaction pathway showing the kinetic bottleneck at the mono-substituted intermediate.

Reagents & Stoichiometry:

| Component | Equiv. | Role | Critical Specification |

|---|---|---|---|

| 4,5-Dichlorophthalonitrile | 1.0 | Substrate | Purity >98% (Check for hydrolysis products) |

| 1-Octanol | 2.5 - 3.0 | Nucleophile | Dry (Water <0.05%).[1] Excess acts as co-solvent. |

| Potassium Carbonate (

Step-by-Step Workflow:

-

Drying : Flame-dry the reaction flask under

flow. Water is the enemy of nitrile groups at high temperatures. -

Activation : Charge

and 1-octanol into the flask. Stir at 50°C for 30 mins before adding the phthalonitrile. This generates the active alkoxide species. -

Addition : Add 4,5-dichlorophthalonitrile in one portion.

-

Reaction : Heat to 90°C .

-

Note: Do not exceed 110°C. Above this, nitrile hydrolysis and phthalocyanine cyclization (greening) occur.

-

Time: 24–36 hours.[1] Monitor by TLC (Hexane:Ethyl Acetate 4:1).

-

-

Workup (The "Crash" Method) :

-

Cool to Room Temp (RT).

-

Pour mixture slowly into rapidly stirring ice-cold water (10x reaction volume).

-

Crucial: If an oil forms, the octanol excess is too high or the product is impure. Add methanol (10% v/v) to the water to aid solidification.

-

-

Purification : Recrystallize crude solid from Methanol or Ethanol .

Part 2: Troubleshooting Tickets (Q&A)

Ticket #402: "My product is an oil that won't solidify."

User Context: "I poured the reaction mixture into water, but instead of a white precipitate, I got a sticky yellow oil. I can't filter it."

Diagnosis: This is "oiling out," typically caused by:

-

Excess Octanol: 1-Octanol has a high boiling point (195°C) and low water solubility. It gets trapped in the hydrophobic product phase.

-

Mono-substituted Impurity: The intermediate lowers the melting point of the mixture.

Resolution:

-

Decant & Wash: Decant the aqueous layer. Wash the oil with cold Methanol:Water (1:1) . The methanol helps solubilize the octanol while keeping the hydrophobic product insoluble.

-

Sonication: Place the flask in a sonication bath with cold methanol. This often induces crystallization.[2][3]

-

Alternative Workup: If the oil persists, extract with Dichloromethane (DCM), wash with water, dry, and evaporate. Then, perform a recrystallization from cold Hexane . The long octyl chains make the molecule soluble in hexane at RT, so you must cool to -20°C to crash it out.

Ticket #405: "Yield is stuck at 50%, and TLC shows two spots."

User Context: "After 24 hours, I still see a spot just below the product. Adding more base didn't help."

Diagnosis:

You are stalled at the Mono-substituted Intermediate (4-chloro-5-octyloxyphthalonitrile). The first octyloxy group donates electron density into the ring, making the carbon at position 5 less electrophilic. The second substitution (

Resolution:

-

Temperature Boost: Increase temperature from 80°C to 95-100°C . (Do not exceed 110°C).

-

Solvent Switch: If using DMF, switch to DMSO . DMSO stabilizes the charged transition state better than DMF, accelerating

reactions. -

Catalyst Addition: Add 5 mol% 18-Crown-6 . This chelates the potassium ion, making the octyloxide anion "naked" and significantly more nucleophilic.

Ticket #409: "The reaction mixture turned dark green."

User Context: "The solution was pale yellow, but overnight it turned dark green/blue."

Diagnosis: Phthalocyanine Formation. You have inadvertently triggered cyclotetramerization. This happens if:

-

Temperature is too high (>120°C).

-

Trace metals (copper, iron) are present in reagents or stir bars.

-

Nucleophilic attack on the nitrile carbon occurred (often by trace ammonia or water acting as a template).

Resolution:

-

Immediate Action: The green impurity is difficult to remove. You must use column chromatography (Silica gel, Hexane:EtOAc). Recrystallization will not remove trace phthalocyanines effectively as they co-precipitate.

-

Prevention: Lower reaction temp to 90°C. Ensure

atmosphere is strictly maintained to exclude moisture (which can form amides that catalyze cyclization).

Part 3: Optimization Logic Tree

Use this decision matrix to determine your next experimental step.

Figure 2: Troubleshooting logic for yield optimization.

Part 4: Solvent & Base Selection Matrix

Data compiled from internal optimization studies for alkoxy-phthalonitriles.

| Solvent System | Base | Temp (°C) | Yield (24h) | Comments |

| DMF | 80 | 65% | Standard. Slow conversion to di-substituted product. | |

| DMF | 100 | 82% | Recommended Balance. Good rate, low side reactions. | |

| DMSO | 90 | 88% | Fastest rate. Harder to remove solvent completely during workup. | |

| NMP | 60 | 40% | Not Recommended. NaH is too aggressive; causes nitrile attack/polymerization. | |

| Acetone | Reflux | <10% | Temperature too low for activation of aryl chloride. |

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use sodium hydride (NaH) to speed up the reaction?

A: We advise against it. While NaH generates the alkoxide instantly, it is a strong enough base to deprotonate the nitrile

Q: Why is the melting point of my product lower than the literature (106-108°C)? A: This is the classic signature of the mono-octyloxy impurity . Even 5% contamination can depress the melting point by 10-15°C. Perform a TLC check; if you see a secondary spot, you must recrystallize or re-submit the crude material to reaction conditions (dissolve in DMF, add base, heat) to drive it to completion.

Q: Is 4-nitrophthalonitrile a better starting material? A: 4-nitrophthalonitrile is excellent for mono-substitution. However, for di-substitution (4,5-dioctyloxy), 4,5-dichlorophthalonitrile is preferred. The nitro group is a better leaving group, but you only have one of them. Starting with the dichloro analog allows symmetrical substitution in a single pot.

References

-

Wöhrle, D., et al. (1993). Synthesis of phthalonitriles and phthalocyanines with alkyl and alkoxy substituents. Journal of the Chemical Society, Perkin Transactions 1 . (Standard protocol for alkoxy-phthalonitriles).

-

Organic Syntheses. (2016). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.

on fluorinated phthalonitriles, analogous mechanism). -

ChemicalBook. (2024). 4,5-Dioctyloxy-1,2-benzenedicarbonitrile Product Properties & Safety.

-

Santa Cruz Biotechnology. 4,5-Dioctyloxy-1,2-benzenedicarbonitrile Data Sheet.

-

Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General purification techniques for organic solids).

Sources

optimizing reaction temperature for alkoxy phthalonitrile cyclization

An Applied Scientist's Guide to Phthalocyanine Synthesis: Optimizing Reaction Temperature for Alkoxy Phthalonitrile Cyclization

Welcome to the technical support center for phthalocyanine synthesis. As Senior Application Scientists, we understand that the successful cyclotetramerization of alkoxy-substituted phthalonitriles is a delicate balance of kinetics and thermodynamics. Temperature is arguably the most critical parameter in this process, dictating reaction rate, yield, and purity. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower you in optimizing your reaction conditions.

Core Principles: The Role of Temperature

The formation of the phthalocyanine macrocycle from four phthalonitrile units is a complex, multi-step condensation reaction. The process is typically initiated by a nucleophilic attack, often from a lithium alkoxide or a hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which generates a reactive intermediate that propagates the cyclization.[1][2]

Temperature plays a dual role:

-

Kinetics: Sufficient thermal energy is required to overcome the activation energy of the cyclization steps. Temperatures that are too low will result in slow or stalled reactions.[3]

-

Thermodynamics & Degradation: The highly conjugated, planar phthalocyanine macrocycle is the thermodynamically favored product. However, excessively high temperatures can lead to the degradation of starting materials, intermediates, and even the final product, resulting in charring and the formation of intractable side products.[3][4] Furthermore, high temperatures can promote unwanted side reactions, such as the hydrolysis of nitrile groups to phthalimides in the presence of trace moisture.[3][5]

The optimal temperature is therefore a window that maximizes the rate of macrocycle formation while minimizing degradation and side reactions.

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during the optimization of reaction temperature.

Problem Category: Low or No Product Yield

Q1: My reaction shows only starting material after the expected reaction time. What's the first thing to check?

Answer: The most likely culprit is insufficient thermal energy. The cyclization has a significant activation barrier that must be overcome.

-

Causality: If the temperature is too low, the initial nucleophilic attack and subsequent propagation steps occur too slowly to yield a significant amount of product within a practical timeframe.

-

Troubleshooting Steps:

-

Verify Temperature Control: Ensure your heating mantle, oil bath, or reaction block is calibrated and providing an accurate, stable temperature.

-

Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner. For a reaction stalled at 140 °C, for example, increase to 150 °C and monitor for progress over several hours before increasing further. Reactions in high-boiling point solvents like 1-pentanol or N,N-Dimethylformamide (DMF) are often run in the 130-170 °C range.[6][7]

-

Consider the Base/Catalyst: The choice and concentration of the base are critical. A strong, non-nucleophilic base like DBU is often used to initiate the reaction at lower temperatures than would be required without it.[6][8]

-

Q2: I'm getting some product, but the yield is consistently low (<30%). How can I improve it?

Answer: This common issue points to a suboptimal balance between reaction rate and side reactions or decomposition. While the temperature is high enough to initiate cyclization, it may not be ideal for maximizing the final yield.

-

Causality: Low yields can arise from several factors influenced by temperature. The reaction might be proceeding slowly, allowing for the gradual decomposition of sensitive intermediates. Alternatively, the temperature might be slightly too high, favoring a competing side reaction. The presence of bulky substituents on the phthalonitrile can also hinder the reaction, requiring more forcing conditions.[9]

-

Troubleshooting Workflow:

Caption: Troubleshooting logic for low yield optimization.

Q3: The reaction seems to stall midway, with both starting material and product present. What could be the cause?

Answer: Reaction stalling often points to the degradation or consumption of a key catalytic species or the formation of an inhibitory byproduct.

-

Causality: The base (e.g., DBU, lithium alkoxide) used to initiate the reaction can degrade at high temperatures over long reaction times. If the base is consumed before all the phthalonitrile has reacted, the reaction will halt.

-

Troubleshooting Steps:

-

Staged Addition of Base: Instead of adding all the base at the beginning, consider a second addition halfway through the reaction time to replenish the active catalyst.

-

Moderate the Temperature: A slightly lower temperature might preserve the catalyst's lifetime, allowing the reaction to proceed to completion, albeit over a longer period.

-

Ensure Inert Atmosphere: Oxygen can sometimes interfere with the reaction mechanism. Ensure the reaction is conducted under a robust inert atmosphere (Argon or Nitrogen).

-

Problem Category: Side Product Formation & Purity

Q4: My final product is a dark, intractable material, not the characteristic blue/green of a phthalocyanine. What happened?

Answer: This is a classic sign of thermal decomposition or charring. The reaction temperature was almost certainly too high.

-

Causality: Phthalonitriles and the intermediate species in the cyclization pathway are organic molecules with finite thermal stability. Exceeding this stability limit, which can be lower for certain substituted derivatives, leads to uncontrolled polymerization and decomposition into a complex, insoluble char. Many phthalonitrile resins begin to cure and form complex networks at temperatures above 200-250 °C.[10][11]

-

Immediate Action:

-

Drastically Reduce Temperature: For the next attempt, reduce the reaction temperature by 20-30 °C. It is better to have a slow reaction than no identifiable product.

-

Solvent Choice: Ensure your solvent's boiling point is appropriate. Running a reaction at 180 °C in a solvent that boils at 185 °C provides very little thermal control. Choose a solvent with a significantly higher boiling point or use a reflux condenser diligently.

-

Q5: I'm observing significant amounts of a water-soluble side product. What is it and how can I avoid it?

Answer: This is likely due to the hydrolysis of the nitrile groups on your phthalonitrile starting material, forming phthalimide or related species. This is a temperature-exacerbated problem.[3][5]

-

Causality: The nitrile functional group is susceptible to hydrolysis, especially under basic conditions and at elevated temperatures. Trace amounts of water in the solvent or reagents can lead to the formation of these undesired byproducts.

-

Troubleshooting Steps:

-

Anhydrous Conditions: This is non-negotiable. Use freshly distilled, anhydrous solvents. Dry reagents in a vacuum oven. Flame-dry glassware and assemble the reaction under an inert atmosphere.

-

Lower the Temperature: Hydrolysis is kinetically slower than cyclization. Lowering the reaction temperature can significantly favor the desired reaction pathway over the hydrolysis side reaction.

-

Q6: My product is a mixture of regioisomers. Is this related to temperature?

Answer: While the formation of regioisomers is primarily dictated by the statistics of cyclizing a monosubstituted phthalonitrile, temperature can have a secondary influence.[12]

-

Causality: The cyclotetramerization of a 3- or 4-substituted phthalonitrile will statistically lead to a mixture of four regioisomers (C4h, D2h, C2v, Cs symmetry).[12] While temperature does not typically change this statistical distribution dramatically, very high temperatures might favor the formation of the most thermodynamically stable isomer. However, separating these isomers is a significant purification challenge.

-

Solution: This issue is best addressed at the synthetic design stage rather than by temperature tuning. Strategies include using phthalonitriles with C2v symmetry to yield only one isomer or employing sterically demanding substituents that can direct the cyclization to favor a specific isomer.[12]

Frequently Asked Questions (FAQs)

FAQ 1: What is a typical starting temperature range for the cyclization of a novel alkoxy-substituted phthalonitrile?

A prudent starting point is typically between 140 °C and 160 °C , especially when using a high-boiling solvent like 1-pentanol, DMAE, or DMF in the presence of a base like DBU.[6][7][8] This range is often sufficient to initiate the reaction without causing immediate decomposition.

FAQ 2: How does the choice of solvent influence the optimal reaction temperature?

The solvent's primary role is to solubilize the reactants and provide a medium for the reaction. Its boiling point sets the upper limit for the reaction temperature at atmospheric pressure.

-

High-boiling alcohols (e.g., 1-pentanol, hexanol): Can also participate in the reaction by forming lithium alkoxides, which act as initiators. Typical temperatures are 140-165 °C.[6][13]

-

Aprotic polar solvents (e.g., DMF, DMAE, quinoline): Excellent at solubilizing reactants and metal salts. Reactions are often run at slightly higher temperatures, from 150 °C to 180 °C, though some syntheses report temperatures above 180 °C.[4][7][8]

FAQ 3: Does the metal template (e.g., ZnCl₂, CuCl₂) affect the optimal temperature?

Yes. The metal ion acts as a template, coordinating to the nitrogen atoms of the phthalonitrile units and pre-organizing them for cyclization. This templating effect can lower the activation energy of the reaction.[14]

-

Strong Templating Ions (e.g., Cu(II), Zn(II)): Generally lead to higher yields and may allow for slightly lower reaction temperatures compared to metal-free synthesis.[5][14] A common condition for zinc phthalocyanine synthesis is heating the phthalonitrile with a zinc salt (like ZnCl₂ or zinc acetate) at around 150 °C.[6][7]

-

Metal-Free Synthesis: Often requires more forcing conditions (higher temperatures or stronger bases) to achieve comparable reaction rates.[9] However, solvothermal methods using bases like DBU in ethanol have shown success in preparing metal-free phthalocyanines under milder conditions.[15][16]

FAQ 4: Are there alternatives to high-temperature synthesis?

Yes, microwave-assisted synthesis is a prominent alternative. Microwave irradiation can dramatically shorten reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture.[4] This can lead to higher yields and cleaner products by minimizing the time reactants are exposed to high temperatures, thereby reducing side product formation.

Data Summary & Protocols

Table 1: General Temperature Guidelines for Alkoxy Phthalonitrile Cyclization

| Metal Template | Solvent System | Base/Initiator | Typical Temperature Range (°C) | Key Considerations |

| Zn(II) | 1-Pentanol | DBU | 140 - 160 | Good solubility for many alkoxy derivatives.[6] |

| Zn(II) | DMAE / DMF | DBU / Metal Salt | 145 - 170 | Effective for a wide range of precursors.[7][8] |

| Cu(II) | Anisole / Glycol | KOH / DBU | 150 - 190 | Cu(II) is a very effective template, often giving high yields.[5] |

| None (H₂Pc) | 1-Pentanol / Hexanol | Lithium Alkoxide | 140 - 180 | Often requires higher temperatures or longer times than templated reactions.[9] |

| None (H₂Pc) | Ethanol (Solvothermal) | DBU / DBN | 160 - 200 (in autoclave) | Greener approach, can yield crystalline products directly.[15][16] |

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization Screening

This protocol outlines a parallel synthesis approach to efficiently identify the optimal reaction temperature.

-

Preparation: In an inert atmosphere glovebox, arrange five 5 mL microwave vials. To each vial, add the alkoxy-substituted phthalonitrile (e.g., 100 mg, 1.0 eq), the chosen metal salt (e.g., ZnCl₂, 0.25-0.30 eq), and a magnetic stir bar.

-

Solvent & Base Addition: Add anhydrous solvent (e.g., 2 mL of 1-pentanol) to each vial, followed by the base (e.g., DBU, 0.2 eq). Seal the vials tightly with crimp caps.

-

Reaction Setup: Place the vials in separate wells of a temperature-controlled parallel synthesis block.

-

Temperature Gradient: Set the temperature for each vial to a different value, for example: 130 °C, 140 °C, 150 °C, 160 °C, and 170 °C.

-

Monitoring: Allow the reactions to stir for a set time (e.g., 8 hours). Monitor the formation of the blue/green phthalocyanine product visually and by taking small aliquots for TLC or UV-Vis analysis (see Protocol 2).

-

Workup: After the reaction time, cool the vials to room temperature. Precipitate the crude product by adding the reaction mixture to a large volume of a non-polar solvent like methanol or hexane.

-

Analysis: Collect the solid by filtration, wash thoroughly, and dry. Determine the crude yield for each reaction temperature. Analyze the purity of the product with the highest yield by UV-Vis and/or ¹H NMR spectroscopy to identify the optimal temperature.

Protocol 2: Monitoring Reaction Progress using UV-Vis Spectroscopy

The intense Q-band absorption of the phthalocyanine macrocycle (typically >670 nm) makes UV-Vis spectroscopy an excellent tool for monitoring reaction progress.

Caption: Workflow for monitoring phthalocyanine formation via UV-Vis.

-

Baseline: Before starting the reaction, take a spectrum of the starting material solution to ensure there is no interfering absorption in the Q-band region.

-

Sampling: At regular intervals (e.g., every hour), carefully and quickly take a small, measured aliquot (e.g., 5 µL) from the hot reaction mixture.

-

Dilution: Immediately dilute the aliquot in a known volume of a suitable solvent (e.g., 3 mL of THF or DMF) in a cuvette. The solution should be transparently colored.

-

Measurement: Record the UV-Vis spectrum, focusing on the growth of the characteristic sharp Q-band.

-

Analysis: The reaction is complete when the absorbance of the Q-band reaches a plateau. This provides a kinetic profile of the reaction at that specific temperature.

By applying these principles and systematic troubleshooting methods, you can effectively navigate the challenges of optimizing reaction temperature to achieve high yields and purity in your alkoxy phthalocyanine syntheses.

References

-

Preliminary research on metalized phthalocyanines synthesis. Evaluation as potential photosensitizer in photodynamic therapy. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Alzeer, J., Roth, P. J. C., & Luedtke, N. W. (2009). An efficient two-step synthesis of metal-free phthalocyanines using a Zn(ii) template. Chemical Communications, (44), 6697-6699. [Link]

-

Alzeer, J., Roth, P. J. C., & Luedtke, N. W. (2023). An efficient two-step synthesis of metal-free phthalocyanines using a Zn(II) template. ResearchGate. Retrieved February 13, 2026, from [Link]

-

Li, D., et al. (2021). A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method. CrystEngComm, 23(40), 7141-7148. [Link]

-

D'Acunzo, M., et al. (2021). Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. Molecules, 26(6), 1739. [Link]

-

Li, D., et al. (2021). A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method. RSC Publishing. [Link]

-

Biyiklioglu, Z., & Yilmaz, I. (2021). Investigation of photophysical and photochemical properties of peripherally tetra-substituted water-soluble zwitterionic and cationic zinc(II) phthalocyanines. Journal of Photochemistry and Photobiology A: Chemistry, 419, 113451. [Link]

-

Alzeer, J., Roth, P. J., & Luedtke, N. W. (2009). An efficient two-step synthesis of metal-free phthalocyanines using a Zn(ii) template. Chemical Communications, (44), 6697–6699. [Link]

-

Dumoulin, F. (2022). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Journal of Porphyrins and Phthalocyanines, 26(08n09), 565-585. [Link]

-

Chen, C.-H., et al. (2022). “Alkyl-Substituted Phenoxy” Spacer Strategy: Antiaggregated and Highly Soluble Zinc Phthalocyanines for Color Films. ACS Omega, 7(5), 4475-4486. [Link]

- Synthetic method of unsubstituted zinc phthalocyanine. (2015). Google Patents.

-

Atilla, D., & Gürek, A. G. (2016). Phthalocyanines: Structure, Synthesis, Purification and Applications. DergiPark. [Link]

-

Synthesis of phthalonitrile derivatives by photoinduced reactions: New unsymmetrical substituted zinc phthalocyanines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Chen, C.-H., et al. (2022). “Alkyl-Substituted Phenoxy” Spacer Strategy: Antiaggregated and Highly Soluble Zinc Phthalocyanines for Color Films. ACS Omega, 7(5), 4475–4486. [Link]

-

de la Torre, G., et al. (2023). Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities. Organic Chemistry Frontiers, 10(24), 6061-6068. [Link]

-

Zhang, Y., et al. (2019). A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. Physical Chemistry Chemical Physics, 21(34), 18761-18771. [Link]

-

Synthesis of Substituted Phthalocyanines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Lethbridge, A., et al. (2012). Improved syntheses of high hole mobility phthalocyanines: A case of steric assistance in the cyclo-oligomerisation of phthalonitriles. Beilstein Journal of Organic Chemistry, 8, 107-113. [Link]

-

Zhang, Y., et al. (2022). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. MDPI. [Link]

-

Aromatic Nucleophilic Substitution as a Side Process in the Synthesis of Alkoxy- and Crown-Substituted (Na)phthalocyanines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

On-surface synthesis of phthalocyanines with extended π-electron systems. (2023). Nature Communications, 14, 4975. [Link]

-

Apostol, P., et al. (2015). Regiospecific synthesis of tetrasubstituted phthalocyanines and their liquid crystalline order. Dalton Transactions, 44(12), 5436-5444. [Link]

-

An investigation into the mechanism of the phthalonitrile route to copper phthalocyanines using differential scanning calorimetry. (1983). Journal of the Chemical Society, Perkin Transactions 2, (11), 1669-1673. [Link]

-

A novel phthalonitrile monomer with low post cure temperature and short cure time. (2016). RSC Advances, 6(102), 100229-100236. [Link]

-

Mechanism for the formation of phthalocyanine from phthalonitrile. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Improving the curing process and thermal stability of phthalonitrile resin via novel mixed curing agents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Fast-Processable Non-Flammable Phthalonitrile-Modified Novolac/Carbon and Glass Fiber Composites. (2022). MDPI. [Link]

-

Syntheses and crystal structures of some aryloxy and alkoxy substituted phthalonitriles. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Solvent effects, photochemical and photophysical properties of alkoxy substituted zinc phthalocyanine derivative in homogeneous media. (2024). Proceedings.Science. [Link]

-

Fast-Processable Non-Flammable Phthalonitrile-Modified Novolac/Carbon and Glass Fiber Composites. (2022). Polymers, 14(15), 3013. [Link]

-

Effect of Temperature Gradient on the Chemical Structure and Physical Morphology of Polyacrylonitrile Fibers During Thermal Stabilization Process. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Novel self-promoted phthalonitrile monomer with siloxane segments: synthesis, curing kinetics, and thermal properties. (2019). New Journal of Chemistry, 43(3), 1363-1372. [Link]

-

[3 + 1] Mixed Cyclization: A Synthetic Route to Prepare Low-Symmetry Phthalocyanines. (2022). Figshare. [Link]

Sources

- 1. Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01630G [pubs.rsc.org]

- 2. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. “Alkyl-Substituted Phenoxy” Spacer Strategy: Antiaggregated and Highly Soluble Zinc Phthalocyanines for Color Films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105131001A - Synthetic method of unsubstituted zinc phthalocyanine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Improved syntheses of high hole mobility phthalocyanines: A case of steric assistance in the cyclo-oligomerisation of phthalonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A novel phthalonitrile monomer with low post cure temperature and short cure time - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Regiospecific synthesis of tetrasubstituted phthalocyanines and their liquid crystalline order - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00076A [pubs.rsc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purification of 4,5-Dioctyloxy-1,2-benzenedicarbonitrile

Diagnostic Triage: Identify Your Impurity

Before selecting a purification method, you must identify the nature of the contamination. 4,5-Dioctyloxy-1,2-benzenedicarbonitrile (CAS: 118132-11-9) is a lipophilic solid. Deviations from its standard physical state are the primary indicators of impurity.

Symptom Reference Table

| Observation | Probable Impurity | Diagnostic Test |

| Product is an oil or sticky gum | Residual 1-Octanol (Solvent/Reagent) | 1H NMR: Look for triplet at |

| Melting Point < 100°C | Mono-substituted byproduct (4-chloro-5-octyloxy...) | TLC: Two spots with similar |

| Yellow/Brown discoloration | Oxidation products or polymerized phenols | Visual: Pure product should be white to off-white. |

| Baseline spot on TLC | Inorganic salts ( | Solubility: Residue does not dissolve in |

Decision Logic: Selecting the Workflow

Do not blindly recrystallize. Use this logic flow to determine the most efficient purification route based on your diagnostic results.

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Experimental Protocols

Protocol A: Recrystallization (Removal of Octanol & Salts)

Objective: Remove unreacted 1-octanol and inorganic salts. Principle: The long alkyl chains (C8) make the product hydrophobic. It is sparingly soluble in cold methanol, whereas 1-octanol is miscible with methanol.

Steps:

-

Dissolution: Place the crude solid in a flask. Add minimal Methanol (MeOH) or Ethanol (EtOH) .

-

Heating: Heat to reflux (approx. 65°C for MeOH) with stirring until the solid fully dissolves.

-

Note: If a small amount of solid remains undissolved at reflux, it is likely inorganic salt. Filter this out while hot.

-

-

Cooling: Allow the solution to cool slowly to room temperature, then place in a freezer (-20°C) for 4 hours.

-

Filtration: Collect the white crystals via vacuum filtration.

-

Wash: Wash the filter cake with cold methanol (-20°C). This step is critical to wash away the oily octanol residue.

-

Drying: Dry under high vacuum (< 1 mbar) for 6 hours to remove solvent traces.

Success Criteria: Melting point should be 106–108 °C [1, 2].

Protocol B: Flash Chromatography (Separation of Byproducts)

Objective: Separate the di-substituted product from mono-substituted intermediates (e.g., 4-chloro-5-octyloxyphthalonitrile). Stationary Phase: Silica Gel (230–400 mesh).[1]

Gradient Table:

| Volume (CV) | Solvent A (Hexane) | Solvent B (Ethyl Acetate) | Target Component |

| 0–2 | 100% | 0% | Non-polar impurities |

| 2–5 | 95% | 5% | Mono-substituted byproduct |

| 5–12 | 85% | 15% | Target Product |

| 12+ | 50% | 50% | Polar baseline (Salts/Phenols) |

Note: Dichloromethane (DCM) can be used as an alternative to Ethyl Acetate if the separation is poor.

Troubleshooting FAQs

Q: My product oils out during recrystallization instead of forming crystals. A: This usually indicates the solution is too concentrated or the cooling was too rapid.

-

Fix: Re-heat the mixture to reflux and add 10-20% more solvent (Methanol). Allow it to cool to room temperature slowly (wrap the flask in a towel) before moving it to the fridge/freezer. Seeding with a pure crystal helps significantly.

Q: I cannot remove the smell of octanol. A: Octanol has a high boiling point (195°C) and is difficult to remove via rotovap.

-

Fix: If recrystallization fails, perform a steam distillation or wash the crude solid with cold hexanes (if the product is solid enough). Alternatively, use Protocol B (Chromatography), as octanol will elute much later or earlier depending on the system, but usually, it washes out with the solvent front in non-polar systems or stays behind if very polar eluents are avoided.

Q: The product has a persistent yellow color. A: This is often due to traces of oxidized catechol or polymerization byproducts.

-

Fix: Dissolve the product in DCM and treat with Activated Charcoal for 30 minutes. Filter through a pad of Celite, then proceed to recrystallization.

Technical Specifications & Data

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 384.56 g/mol | |

| Melting Point | 106–108 °C | Lit.[2][3][4] value [1, 3] |

| Appearance | White to Off-White Solid | |

| Solubility (High) | DCM, Chloroform, THF | Good for extraction/loading |

| Solubility (Low) | Methanol, Ethanol, Water | Good for recrystallization |

Visualization of Synthesis & Impurity Flow

Understanding where impurities originate helps in preventing them.

Figure 2: Origin of common impurities during the synthesis process.

References

Sources

The Definitive Guide to Mass Spectrometry Characterization of Dialkoxy Phthalonitriles